(1R)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol
Overview
Description
(1R)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol is an organic compound that features a methoxyphenyl group attached to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol typically involves the reaction of 2-methoxyphenyl isocyanate with a suitable diol precursor under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of nucleophiles like halides or amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(1R)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can engage in hydrogen bonding and hydrophobic interactions, while the diol moiety may participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenyl isocyanate
- 2-Methoxyphenyl compounds : Examples include 2C2-NBOMe, 2CBFly-NBOMe, and methocarbamol .
Uniqueness
(1R)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and a diol moiety. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
(1R)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-12(2,8-13)11(14)9-6-4-5-7-10(9)15-3/h4-7,11,13-14H,8H2,1-3H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZPCNOZMDWGDA-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=CC=CC=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C1=CC=CC=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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